N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-13(12(2)10-11)18-21-22-19(26-18)20-17(23)14-6-5-7-15(24-3)16(14)25-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUCNXLWIGTCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the oxadiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidases, resulting in increased levels of neurotransmitters. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 2,3-dimethoxybenzamide and 2,4-dimethylphenyl substituents. Below is a comparison with key analogs:
Table 1: Structural and Physical Comparison
*Calculated based on molecular formulas.
Key Observations :
- Electron-Donating vs.
Spectral and Analytical Data
- NMR : The target’s 2,3-dimethoxybenzamide would show distinct aromatic protons (δ 6.8–7.5 ppm) and methoxy singlets (δ ~3.8 ppm). This contrasts with sulfanyl-linked analogs (e.g., Compound 7e), where sulfanyl protons appear at δ 3.5–4.0 ppm .
- Mass Spectrometry : The molecular ion peak at m/z 361.38 (target) would differ from analogs like Compound 19 (m/z 437.34) due to substituent variations .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- Oxadiazole ring : A five-membered heterocyclic structure that contributes to its biological activity.
- Dimethoxybenzamide moiety : Enhances solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Anticancer Activity
The compound has also shown promise in anticancer research. A study evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound could induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was noted, indicating apoptosis induction.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:
- Enzyme Inhibition : The oxadiazole ring may inhibit certain enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways related to growth and apoptosis.
Absorption and Distribution
Studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. It is expected to penetrate biological membranes effectively.
Metabolism
The metabolic pathways of this compound are still under investigation; however, preliminary studies indicate that it may undergo hepatic metabolism similar to other oxadiazole derivatives.
Toxicity Profile
Toxicological assessments have shown low toxicity levels in preliminary studies on animal models. Further investigations are necessary to establish a comprehensive toxicity profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide, and how can reaction yields be optimized?
- The compound is typically synthesized via cyclization of acylhydrazides or coupling reactions using substituted benzoyl chlorides. For example, similar oxadiazoles are prepared via General Procedure A (using acyl chlorides and 4B molecular sieves as catalysts) or General Procedure B (using carboxylic acids activated by oxalyl chloride). Yields (24–60%) depend on substituent electronic effects and steric hindrance; electron-withdrawing groups on the aryl ring often improve cyclization efficiency .
- Optimization strategies include:
- Using anhydrous conditions and controlled temperature (e.g., reflux in acetonitrile).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks to confirm the oxadiazole ring (δ 8.1–8.3 ppm for protons adjacent to the heterocycle) and dimethoxy groups (δ 3.8–4.0 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole backbone .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity ≥95% .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Testing : Follow protocols from studies on analogous oxadiazoles, such as broth microdilution assays against Staphylococcus aureus (MIC values) or C. elegans survival models to assess in vivo efficacy .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s inhibitory activity against specific targets?
- Substituent Variation : Replace the 2,4-dimethylphenyl group with electron-deficient aryl rings (e.g., 4-chlorophenyl) to enhance binding to hydrophobic pockets in enzymes like Ca²⁺/calmodulin .
- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to modulate solubility and metabolic stability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, validated by IC50 measurements in enzyme inhibition assays .
Q. What experimental models are suitable for evaluating in vivo efficacy, and how can translational relevance be ensured?
- Invertebrate Models : Use C. elegans infected with methicillin-resistant S. aureus (MRSA) to assess survival rates and immune response modulation, as demonstrated for related oxadiazoles .
- Rodent Models : For neurological targets (e.g., CB1 receptors), employ radiolabeled analogs (e.g., [¹⁸F] derivatives) in PET imaging to study brain penetration and receptor occupancy .
Q. How can contradictory data on substituent effects in SAR studies be resolved?
- Case Example : In CB1 receptor ligand studies, bromophenyl groups improved affinity, while bulky tert-butyl substituents reduced selectivity. Resolve discrepancies by:
- Conducting competitive binding assays with truncated analogs.
- Analyzing X-ray crystallography data (if available) to identify steric clashes or hydrogen-bonding patterns .
- Statistical Validation : Apply multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What strategies are effective in improving the compound’s pharmacokinetic profile for CNS applications?
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamides) to reduce logP values while maintaining blood-brain barrier permeability .
- Metabolic Stability : Test microsomal half-life in liver S9 fractions; modify metabolically labile sites (e.g., methyl groups) with deuterium or fluorine .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
